molecular formula C23H19N3O4 B2385703 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide CAS No. 865286-89-1

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide

Cat. No.: B2385703
CAS No.: 865286-89-1
M. Wt: 401.422
InChI Key: NUFPCUBYQKBSGG-UHFFFAOYSA-N
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Description

“N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a phenyl ring via an amide linkage . The phenyl ring is substituted with two methoxy groups .


Chemical Reactions Analysis

The 1,3,4-oxadiazole scaffold is known to selectively interact with nucleic acids, enzymes, and globular proteins . Structural modifications are important to ensure high cytotoxicity towards malignant cells .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 383.4 g/mol . Other physical and chemical properties such as density, freezing point, boiling point, and refractive index are not available in the retrieved resources.

Scientific Research Applications

Chemical Synthesis and Characterization

The chemical synthesis and characterization of related 1,3,4-oxadiazole compounds have been a significant area of research. For instance, the study by Szczepankiewicz, Suwiński, and Karczmarzyk (2004) discusses the unexpected formation of a 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole through the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride, demonstrating the complex nature of synthesizing oxadiazole derivatives (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).

Antimicrobial and Anticancer Activities

A significant amount of research has focused on the antimicrobial and anticancer activities of oxadiazole derivatives. Al-Wahaibi et al. (2021) synthesized 1,3,4-oxadiazole N-Mannich bases showing promising antimicrobial and anti-proliferative activities against various cancer cell lines (Al-Wahaibi et al., 2021). Similarly, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with notable anticancer activities against several cancer cell lines, indicating the therapeutic potential of these compounds (Ravinaik et al., 2021).

Antioxidant Properties

Oxadiazole derivatives have also been investigated for their antioxidant properties. For instance, Shakir, Ariffin, and Abdulla (2014) synthesized oxadiazole derivatives bearing 2,6-di-tert-butylphenol moieties, demonstrating significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Optical and Material Studies

The optical properties of oxadiazoles have been a topic of interest, especially in the context of liquid-crystalline materials and OLEDs. Wolarz et al. (2007) explored the orientational properties and potential application of 1,3,4-oxadiazoles in OLEDs, suggesting their utility in electronic and optoelectronic devices (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives involves the inhibition of various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cancer cell proliferation .

Future Directions

The 1,3,4-oxadiazole scaffold has shown promising results in the field of anticancer drugs . Future research could focus on the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells .

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-28-19-12-18(13-20(14-19)29-2)22-25-26-23(30-22)24-21(27)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFPCUBYQKBSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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